Mmb-fubica

Übersicht

Beschreibung

MMB-FUBICA: ist ein synthetisches Cannabinoid, das strukturell als Indazol-basierte Verbindung klassifiziert wird. Es ist bekannt für seine potente Agonistenaktivität an Cannabinoid-Rezeptoren, insbesondere den CB1- und CB2-Rezeptoren . Die Verbindung wird häufig als analytischer Referenzstandard in forensischen und toxikologischen Forschungsarbeiten verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MMB-FUBICA umfasst mehrere wichtige Schritte:

Bildung des Indazol-Kerns: Der Indazol-Kern wird durch eine Cyclisierungsreaktion synthetisiert, die ein Hydrazinderivat und eine geeignete Carbonylverbindung umfasst.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird über eine nucleophile Substitutionsreaktion eingeführt.

Kupplung mit Valinmethylester: Der letzte Schritt beinhaltet die Kupplung des Indazolderivats mit Valinmethylester durch eine Amidbindungsbildung.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Häufig verwendete Lösungsmittel sind Dimethylformamid, Dimethylsulfoxid und Ethanol .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am Indazol-Kern und an der Fluorphenylgruppe.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten und diese in einen Alkohol umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.

Hauptprodukte:

Oxidation: Oxidierte Derivate des Indazol-Kerns und der Fluorphenylgruppe.

Reduktion: Reduzierte Formen der Carbonylgruppe.

Substitution: Substituierte Derivate an der Fluorphenylgruppe.

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden in verschiedenen Proben verwendet .

Biologie: In der biologischen Forschung wird this compound auf seine Wechselwirkung mit Cannabinoid-Rezeptoren und seine Auswirkungen auf zelluläre Signalwege untersucht .

Medizin: Obwohl es nicht klinisch verwendet wird, wird this compound auf seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften untersucht .

Industrie: In der forensischen Industrie wird this compound zur Entwicklung von Nachweismethoden für synthetische Cannabinoide in biologischen Proben eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als vollständiger Agonist an den CB1- und CB2-Cannabinoid-Rezeptoren wirkt. Nach Bindung an diese Rezeptoren aktiviert es intrazelluläre Signalwege, die zu verschiedenen physiologischen und neurologischen Wirkungen führen. Die hohe Affinität der Verbindung zu diesen Rezeptoren macht sie zu einem potenten synthetischen Cannabinoid .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: MMB-FUBICA can undergo oxidation reactions, particularly at the indazole core and the fluorophenyl group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

Oxidation: Oxidized derivatives of the indazole core and fluorophenyl group.

Reduction: Reduced forms of the carbonyl group.

Substitution: Substituted derivatives at the fluorophenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry: MMB-FUBICA is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples .

Biology: In biological research, this compound is studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways .

Medicine: While not used clinically, this compound is researched for its potential therapeutic effects and toxicological properties .

Industry: In the forensic industry, this compound is utilized for the development of detection methods for synthetic cannabinoids in biological samples .

Wirkmechanismus

MMB-FUBICA exerts its effects by acting as a full agonist at the CB1 and CB2 cannabinoid receptors. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological and neurological effects. The compound’s high affinity for these receptors makes it a potent synthetic cannabinoid .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

AMB-FUBINACA: Ein weiteres Indazol-basiertes synthetisches Cannabinoid mit ähnlicher Rezeptoraffinität und Wirkung.

ADB-FUBINACA: Bekannt für seine hohe Potenz und ähnliche chemische Struktur.

MDMB-FUBICA: Teilt strukturelle Ähnlichkeiten und Rezeptoraktivität.

Einzigartigkeit: MMB-FUBICA ist einzigartig aufgrund seiner spezifischen Strukturmodifikationen, die ihm besondere pharmakokinetische und pharmakodynamische Eigenschaften verleihen. Seine hohe Affinität zu Cannabinoid-Rezeptoren und spezifische Stoffwechselwege unterscheiden es von anderen synthetischen Cannabinoiden .

Biologische Aktivität

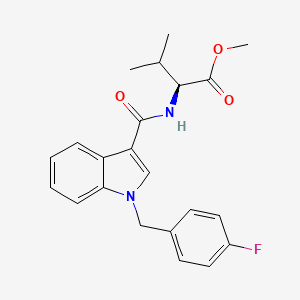

MMB-FUBICA, chemically known as methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methyl butanoate, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its interaction with cannabinoid receptors. This article synthesizes current research findings, case studies, and pharmacological data concerning the biological activity of this compound.

This compound belongs to a class of compounds known as synthetic cannabinoids (SCs), which are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound exhibits high affinity for the cannabinoid receptor type 1 (CB1R), which is primarily responsible for the psychoactive effects associated with cannabis use.

- Chemical Formula : C₁₈H₁₈F₁N₃O₂

- Molecular Weight : 325.35 g/mol

- Binding Affinity : Ki = 58 ± 19 nM for CB1R

- Efficacy : EC50 = 15.6 ± 5.2 nM, with a maximal effect (% CP55,940 max) of 98.7 ± 6.5% .

In Vitro Studies

In vitro studies have demonstrated that this compound acts as a potent agonist at the CB1 receptor. The binding affinity and functional activation suggest that it has a stronger effect than THC in certain assays:

| Parameter | This compound | THC |

|---|---|---|

| Binding Affinity (Ki) | 58 ± 19 nM | Not specified |

| Efficacy (EC50) | 15.6 ± 5.2 nM | Not specified |

| Maximal Effect (%) | 98.7 ± 6.5% | 100% |

In drug discrimination assays, this compound fully substituted for THC in mice trained to recognize THC's effects, indicating its potential for similar psychoactive effects .

In Vivo Studies

Research has shown that this compound induces significant physiological changes in animal models:

- Hypothermia : All tested SCs, including this compound, produced hypothermia with a faster onset compared to THC.

- Behavioral Effects : Mice exhibited dose-dependent responses consistent with THC-like effects .

Case Studies and Clinical Implications

Several case studies have reported adverse effects and fatalities associated with the use of this compound and other synthetic cannabinoids:

- A notable outbreak in Auckland linked multiple deaths to synthetic cannabinoids, including this compound. Toxicological analyses revealed high concentrations of the substance in postmortem samples .

- In a retrospective study, this compound was identified among substances contributing to severe intoxications and fatalities, emphasizing the need for monitoring and regulation .

Toxicokinetics and Metabolism

The metabolism of this compound is crucial for understanding its biological activity and potential toxicity:

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQOGZPXNJSYDW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.